((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13630870
InChI: InChI=1S/C12H16N2O2/c1-8-11(2-3-16-8)12(15)14-6-9-4-13-5-10(9)7-14/h2-3,9-10,13H,4-7H2,1H3/t9-,10+
SMILES: CC1=C(C=CO1)C(=O)N2CC3CNCC3C2
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone

CAS No.:

Cat. No.: VC13630870

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-methylfuran-3-yl)methanone -

Specification

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name [(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-methylfuran-3-yl)methanone
Standard InChI InChI=1S/C12H16N2O2/c1-8-11(2-3-16-8)12(15)14-6-9-4-13-5-10(9)7-14/h2-3,9-10,13H,4-7H2,1H3/t9-,10+
Standard InChI Key YRXYAPGARVKIAY-AOOOYVTPSA-N
Isomeric SMILES CC1=C(C=CO1)C(=O)N2C[C@H]3CNC[C@H]3C2
SMILES CC1=C(C=CO1)C(=O)N2CC3CNCC3C2
Canonical SMILES CC1=C(C=CO1)C(=O)N2CC3CNCC3C2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . Its bicyclic core consists of a hexahydropyrrolo[3,4-c]pyrrole system, a bridged diazabicyclo[3.3.0]octane derivative, with two defined stereocenters at positions 3aR and 6aS . The 2-methylfuran-3-yl group is linked via a ketone moiety, introducing planar aromaticity and potential hydrogen-bonding interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol
Stereocenters2 (3aR, 6aS)
ChemSpider ID48065401
Boiling PointNot reported

Stereochemical Considerations

The 3aR,6aS configuration imposes a rigid bicyclic framework, as evidenced by X-ray crystallography of analogous compounds . This rigidity influences pharmacokinetic properties, such as metabolic stability and membrane permeability, which are critical for drug candidates .

Synthesis and Structural Analogues

Example Reaction Scheme:

(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrole+2-Methylfuran-3-carbonyl chlorideBaseTarget Compound[4][7]\text{(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrole} + \text{2-Methylfuran-3-carbonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}[4][7]

Structural Analogues and Modifications

Patents highlight modifications to the furan and pyrrolidine moieties to enhance bioactivity:

  • Furan Substituents: Replacement with thiophene or pyridine improves target affinity in kinase inhibitors .

  • Pyrrolidine N-Functionalization: Acylation or sulfonylation at the pyrrolidine nitrogen modulates solubility and CNS penetration .

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